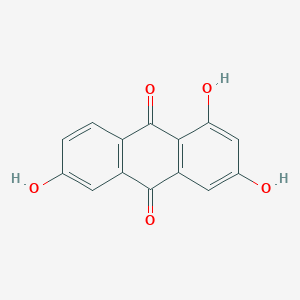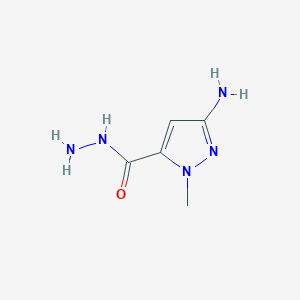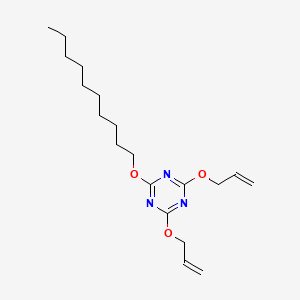![molecular formula C37H25OP B13143592 Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine is a complex organic compound that has garnered significant interest in the field of material chemistry. This compound is characterized by its unique spiro structure, which involves a fluorene and xanthene moiety connected through a phosphorus atom. The spiro configuration imparts unique electronic and steric properties, making it a valuable component in various applications, particularly in organic electronics and optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to functionalize the spiro[fluorene-9,9’-xanthene] core with phosphine groups. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.
Coupling: Palladium catalysts and bases like potassium carbonate are used in solvents such as toluene.
Major Products
The major products formed from these reactions include phosphine oxides, substituted aromatic compounds, and extended conjugated systems.
Scientific Research Applications
Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine exerts its effects is largely dependent on its application. In catalysis, the phosphine group coordinates with metal centers to facilitate various chemical transformations. In optoelectronics, the spiro structure provides a rigid framework that enhances the stability and efficiency of the devices. The molecular targets and pathways involved vary accordingly, with interactions at the molecular level influencing the overall performance.
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: A precursor and structural analog.
Spirobifluorene: Another spiro compound with similar electronic properties.
Diketopyrrolopyrrole-functionalized spiro compounds: Used in similar applications in optoelectronics.
Uniqueness
Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine stands out due to its unique combination of a spiro structure with a phosphine group. This combination imparts distinct electronic properties and reactivity, making it particularly valuable in applications requiring high stability and efficiency.
Properties
Molecular Formula |
C37H25OP |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
diphenyl(spiro[fluorene-9,9'-xanthene]-2-yl)phosphane |
InChI |
InChI=1S/C37H25OP/c1-3-13-26(14-4-1)39(27-15-5-2-6-16-27)28-23-24-30-29-17-7-8-18-31(29)37(34(30)25-28)32-19-9-11-21-35(32)38-36-22-12-10-20-33(36)37/h1-25H |
InChI Key |
QEAXCTTZOFUKEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7OC8=CC=CC=C68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



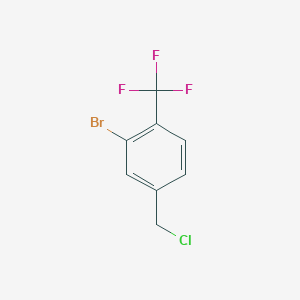
![3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13143528.png)

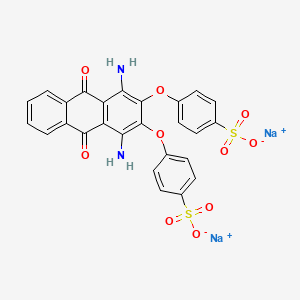
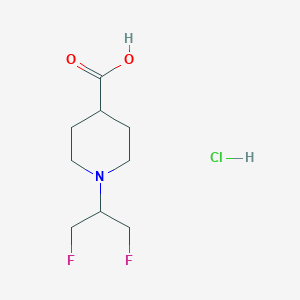

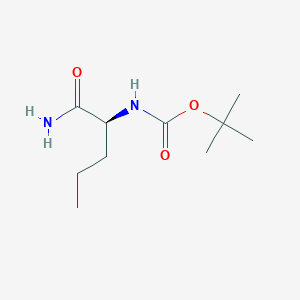
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
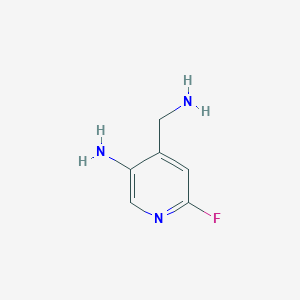
![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
